1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide
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Description
1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H15N3O3S2 and its molecular weight is 385.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds with a sulfone group have been shown to act as an electron-output site due to its strong electron-withdrawing ability .
Mode of Action
It’s known that similar compounds with a sulfone group can act as an electron-output site, which suggests that this compound may interact with its targets by accepting electrons .
Biochemical Pathways
Similar compounds have been used in the construction of copolymers for photocatalytic hydrogen evolution, suggesting that this compound may have a role in energy-related biochemical pathways .
Pharmacokinetics
It’s known that similar compounds contain approximately 12% dichloromethane and 8% ethyl acetate , which may influence its bioavailability.
Result of Action
Similar compounds have been shown to have high photocatalytic activities under visible-light illumination , suggesting that this compound may have a role in light-induced reactions.
Action Environment
It’s known that similar compounds display different emissions in solution and solid film due to excited state intramolecular proton transfer (esipt), suggesting that the compound’s action may be influenced by its physical state .
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-26(23,12-15-14-6-1-2-7-16(14)24-21-15)20-11-13-5-3-9-19-18(13)17-8-4-10-25-17/h1-10,20H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYSKFAVAONRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.